

physical and chemical properties of Rehmannioside B

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Compound of Interest		
Compound Name:	Rehmannioside B	
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Rehmannioside B: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside B is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant with a significant history in Traditional Chinese Medicine (TCM). This document provides a detailed overview of the known physical and chemical properties of **Rehmannioside B**, alongside its biological context. Due to a notable scarcity of research focused specifically on the isolated compound, this guide synthesizes available data and provides inferred properties based on structurally similar compounds. It also outlines relevant experimental protocols and hypothesized signaling pathways to facilitate future research and drug development endeavors.

Physicochemical Properties

The definitive characterization of **Rehmannioside B** is an ongoing area of research. While some properties have been established, specific experimental data for the pure compound, such as melting point and comprehensive spectral analyses, are not readily available in published literature.[1]

General Properties



The fundamental physical and chemical data for **Rehmannioside B** are summarized in Table 1.

Property	Value	Source
Molecular Formula	C19H34O8	[1]
Molecular Weight	390.5 g/mol	[1]
CAS Number	104056-83-9	[1]
IUPAC Name	(2S,3R,4S,5S,6R)-2- [(1R,2R)-2-hydroxy-2- [(E,3R)-3-hydroxybut-1- enyl]-1,3,3- trimethylcyclohexyl]oxy-6- (hydroxymethyl)oxane-3,4,5- triol	[1]
Classification	Terpene Glycoside	[1]

Solubility Profile

Quantitative solubility data for **Rehmannioside B** is limited. However, qualitative and inferred data suggest its solubility in common laboratory solvents. For comparative purposes, quantitative data for the structurally similar Rehmannioside D is also provided.[2]

Compound	Solvent	Solubility	Data Type
Rehmannioside B	Methanol	Soluble	Qualitative[2]
Rehmannioside B	Ethanol	Likely Soluble	Inferred[2]
Rehmannioside B	DMSO	Likely Soluble	Inferred[2]
Rehmannioside D	Water	130 mg/mL	Quantitative[2]
Rehmannioside D	DMSO	20 mg/mL	Quantitative[2]
Rehmannioside D	DMF	20 mg/mL	Quantitative[2]
Rehmannioside D	PBS (pH 7.2)	10 mg/mL	Quantitative[2]



Spectroscopic Data

The structural elucidation of **Rehmannioside B** relies on mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive ion mode with electrospray ionization (ESI) is typically used. **Rehmannioside B** often forms a sodium adduct. It is an isomer of Rehmannioside A, and their MS/MS spectra show similarities.[3][4] The fragmentation of iridoid glycosides like **Rehmannioside B** commonly involves the loss of the glucose moiety (162 Da) and subsequent water molecules.[3]

lon	Observed m/z	Deduced Molecular Formula
[M+Na] ⁺	413.2158	C19H34O8Na[3]
[M+Na] ⁺	413.2149	C19H34O8Na[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, published NMR dataset for isolated **Rehmannioside B** is not readily available, the data for its isomer, Rehmannioside A, and other similar iridoid glycosides serve as a reference for its structural confirmation.[3]

Biological Context and Potential Pharmacological Activity

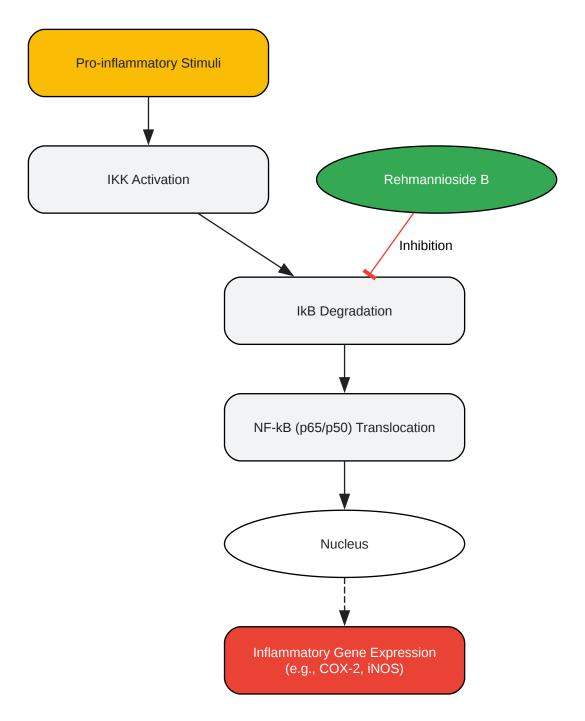
Direct pharmacological studies on isolated **Rehmannioside B** are scarce.[5] Its biological activities are largely inferred from the known therapeutic effects of Rehmannia glutinosa extracts, which are traditionally used for their anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6]

Hypothesized Mechanisms of Action

Based on the activities of other compounds from Rehmannia glutinosa, **Rehmannioside B** is thought to exert its effects by modulating key signaling pathways involved in inflammation and oxidative stress.[5][6]



Anti-Inflammatory Effects: It is hypothesized that **Rehmannioside B** may inhibit the production of pro-inflammatory mediators.[5] A primary proposed mechanism is the modulation of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[5][6] Upon activation by inflammatory stimuli, the inhibitor of NF-kB (IkB) is degraded, allowing NF-kB to translocate to the nucleus and activate the transcription of inflammatory genes. **Rehmannioside B** may prevent this translocation.[6] The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another potential target.[5]





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Caption: Proposed Inhibition of the NF-kB Signaling Pathway by Rehmannioside B.

Antioxidant Effects: **Rehmannioside B** is presumed to contribute to the antioxidant properties of Rehmannia glutinosa by scavenging reactive oxygen species (ROS).[5]

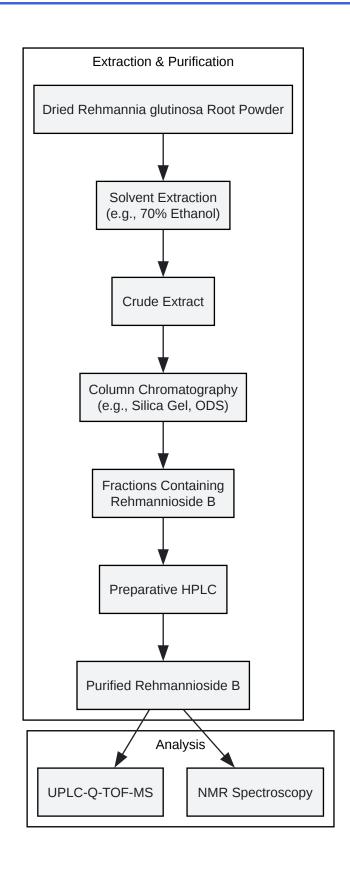
Experimental Protocols

The following sections detail generalized methodologies relevant to the study of **Rehmannioside B**.

Isolation and Purification Workflow

The isolation of **Rehmannioside B** from Rehmannia glutinosa is a multi-step process involving extraction and chromatographic purification.[1]





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Caption: General Workflow for the Isolation and Analysis of Rehmannioside B.



Methodology:

- Extraction: Powdered roots of Rehmannia glutinosa are extracted with a suitable solvent, such as 70% ethanol, typically using methods like reflux or sonication.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]
- Chromatographic Purification: The crude extract is subjected to sequential column chromatography. This may involve silica gel, octadecylsilylated (ODS) silica gel, or other resins to separate fractions based on polarity.
- Preparative HPLC: Fractions identified as containing Rehmannioside B are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the compound at high purity.

Analytical Methodology: UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the identification and quantification of **Rehmannioside B**.[1][3]

- Instrumentation: An Agilent UPLC system coupled to a Q-TOF mass spectrometer with an ESI source is a common setup.[3]
- Chromatographic Conditions:
 - \circ Column: A reversed-phase column, such as a Waters HSS T3 (1.7 $\mu m,\, 2.1 \times 100$ mm), is typically used.[7]
 - Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is common.[7]
 - Flow Rate: Approximately 0.3 mL/min.[6]
 - Column Temperature: Maintained around 30-35°C.[6][7]
- Mass Spectrometry Conditions:



- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Scan Range: m/z 100-1000.[6]
- Capillary Voltage: 3.0 4.0 kV.[6]
- Source and Desolvation Temperatures: Optimized for the instrument, typically around 120-150°C and 350-450°C, respectively.
- Data Analysis: Identification is based on the compound's retention time and accurate massto-charge ratio (m/z) compared to a reference standard.[6]

Solubility Determination

Thermodynamic (Equilibrium) Solubility Assay: This method is the gold standard for determining a compound's intrinsic solubility.[2]

- Preparation: An excess amount of solid Rehmannioside B is added to a known volume of the solvent in a sealed vial.[2]
- Equilibration: The mixture is agitated at a constant temperature for 24-72 hours to reach equilibrium.[2]
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2]
- Quantification: The concentration of Rehmannioside B in the supernatant is determined using a suitable analytical method like HPLC-UV or LC-MS.

Kinetic Solubility Assay: This high-throughput method is often used in early-stage drug discovery.[2]

- Stock Solution: A high-concentration stock solution is prepared in DMSO.[2]
- Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.
- Buffer Addition: An aqueous buffer is added to each well, and the plate is incubated with shaking.[2]



 Precipitation Detection: The presence of a precipitate is detected by methods such as nephelometry or turbidimetry. The kinetic solubility is the highest concentration that remains clear.[2]

Stability and Degradation

Iridoid glycosides, including **Rehmannioside B**, are known to be unstable under certain conditions, particularly during processing methods like steaming, which are common in TCM.[6] [7] Studies on Rehmannia glutinosa have shown that the content of iridoid glycosides significantly decreases with processing.[8] This degradation is often due to hydrolysis under moist-heat conditions.[7][8] The concentration of **Rehmannioside B** is expected to be higher in fresh or raw Rehmannia glutinosa roots compared to processed forms.[6]

Conclusion and Future Directions

Rehmannioside B is a promising, yet underexplored, natural product from Rehmannia glutinosa. While its basic chemical structure is known, a significant knowledge gap exists regarding its specific quantitative physicochemical properties and its pharmacological mechanisms of action.[1][5]

Future research should focus on:

- Standardized Isolation: Developing robust and scalable methods for isolating pure
 Rehmannioside B to enable comprehensive studies.
- Definitive Characterization: Performing detailed spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR) and determining key physical constants.
- Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to validate its
 hypothesized anti-inflammatory, antioxidant, and other therapeutic effects and to elucidate
 the underlying signaling pathways.

This foundational work is critical for unlocking the full therapeutic potential of **Rehmannioside**B in modern drug discovery and development.



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